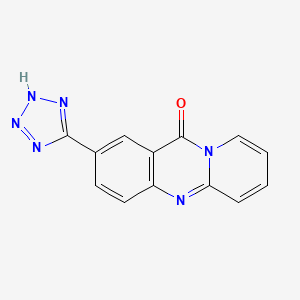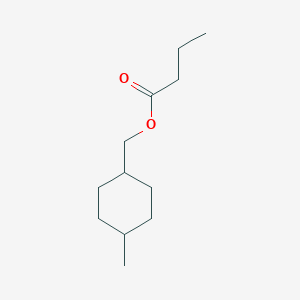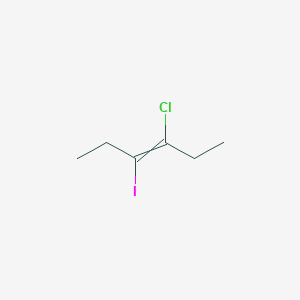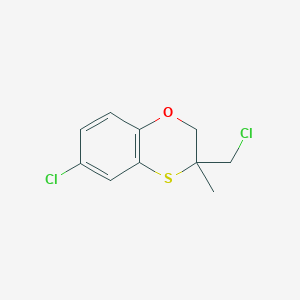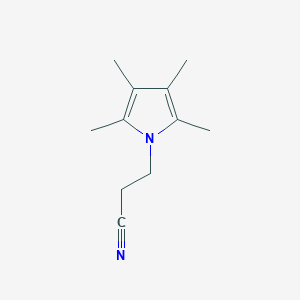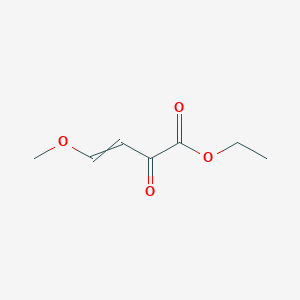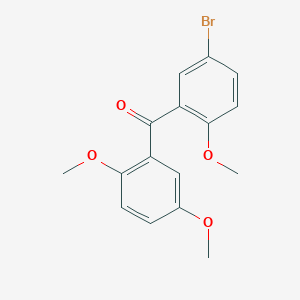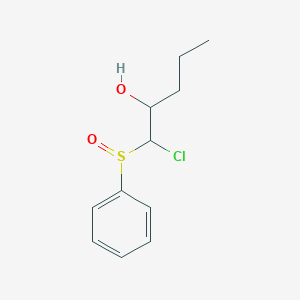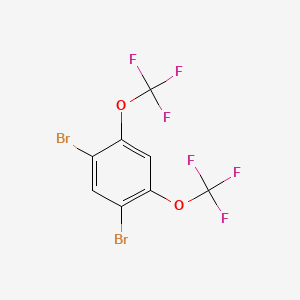![molecular formula C16H22Cl2O3 B14497802 [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid CAS No. 63306-22-9](/img/structure/B14497802.png)
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure, which includes dichloro and phenoxy groups, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further chlorination and acylation reactions to introduce the dichloro and acetic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and high-pressure reactors. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
- 2-(2,4,4-trimethylpentan-2-yl)phenol
Uniqueness
Compared to similar compounds, [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid is unique due to the presence of both dichloro and acetic acid groups. These functional groups contribute to its distinct chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
63306-22-9 |
|---|---|
Molecular Formula |
C16H22Cl2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H22Cl2O3/c1-15(2,3)9-16(4,5)10-6-11(17)14(12(18)7-10)21-8-13(19)20/h6-7H,8-9H2,1-5H3,(H,19,20) |
InChI Key |
XTRFZKJEMAVUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


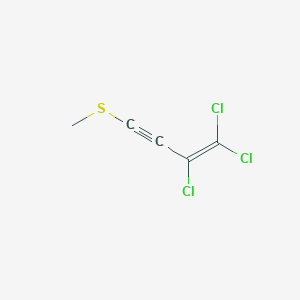
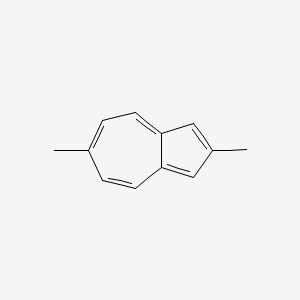
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
